![molecular formula C12H13N3O3S B2912480 methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886952-80-3](/img/structure/B2912480.png)
methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic pathways and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate consists of a fused thienopyridine ring system. The cyano group and acetamido substituent are strategically positioned. The carboxylate group enhances solubility and influences biological activity .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 3-cyano-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate,” also known as “methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate,” focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent due to its unique structure, which allows it to interact with microbial cell walls and inhibit their growth. Research has indicated that derivatives of thiophene, such as this compound, can be effective against a range of bacterial and fungal pathogens .
Anti-inflammatory Drugs
The presence of the cyano and acetamido groups in this compound makes it a candidate for anti-inflammatory drug development. These functional groups can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
Anticancer Agents
Thiophene derivatives, including this compound, have been explored for their anticancer properties. The compound’s ability to interfere with DNA synthesis and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Material Science Applications
Beyond its use in organic semiconductors, this compound can be utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength. These materials have applications in various high-tech industries.
Springer - Cyanoacetylation of amines Springer - Recent strategies in the synthesis of thiophene derivatives BMC Chemistry - Therapeutic importance of synthetic thiophene : Springer - Recent strategies in the synthesis of thiophene derivatives : BMC Chemistry - Therapeutic importance of synthetic thiophene : Springer - Cyanoacetylation of amines : Springer - Recent strategies in the synthesis of thiophene derivatives : BMC Chemistry - Therapeutic importance of synthetic thiophene
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that thiophene derivatives, which this compound is a part of, have diverse biological activities . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their effects . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to the diverse biological activities of thiophene derivatives . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical context. Given the diverse biological activities of thiophene derivatives , the compound could potentially have a wide range of effects.
properties
IUPAC Name |
methyl 2-acetamido-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7(16)14-11-9(5-13)8-3-4-15(12(17)18-2)6-10(8)19-11/h3-4,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCJOYUDQNEGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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